molecular formula C16H19ClN4OS B2986238 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide CAS No. 1251619-98-3

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide

Cat. No.: B2986238
CAS No.: 1251619-98-3
M. Wt: 350.87
InChI Key: SPPFBZCNBJAHSP-UHFFFAOYSA-N
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Description

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorobenzylamino group and a thioether linkage to an N-isopropylacetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 4-Chlorobenzylamino Group: The 4-chlorobenzylamino group can be introduced via a nucleophilic substitution reaction, where the pyrimidine core is reacted with 4-chlorobenzylamine in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.

    N-Isopropylacetamide Formation: The final step involves the acylation of the thioether intermediate with isopropylamine and acetic anhydride to form the N-isopropylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Potassium carbonate, various nucleophiles

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving pyrimidine derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine, 4-chloropyrimidine, and 2-thiopyrimidine share structural similarities with 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide.

    Thioether Compounds: Compounds like thioacetamide and thiourea have similar thioether linkages.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine core, a 4-chlorobenzylamino group, and a thioether linkage to an N-isopropylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-11(2)21-15(22)9-23-16-7-14(19-10-20-16)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPFBZCNBJAHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=NC(=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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